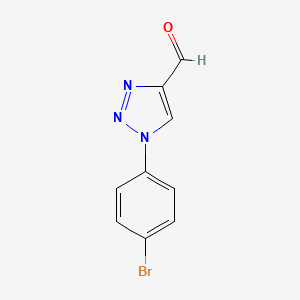

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

説明

特性

IUPAC Name |

1-(4-bromophenyl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQYPLKFLNXZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581799 | |

| Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916151-04-7 | |

| Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Foreword

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry. Its prominence is not accidental; it serves as a highly effective and metabolically stable bioisostere for the amide bond, while also engaging in crucial hydrogen bonding and dipole interactions with biological targets.[1][2][3][4] The efficient and regioselective construction of this heterocycle, largely propelled by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has solidified its role as a "privileged" structure in drug discovery.[1][3][5] This guide provides a comprehensive, field-proven methodology for the , a versatile building block where the triazole core is functionalized with both a synthetically useful bromine atom and a highly reactive carbaldehyde group, opening avenues for extensive derivatization and library synthesis.

Synthetic Strategy: A Retrosynthetic Blueprint

The most robust and widely adopted strategy for constructing 1,4-disubstituted 1,2,3-triazoles is the CuAAC, a premier example of "click chemistry".[6][7] This reaction joins an organic azide and a terminal alkyne with near-perfect fidelity and regioselectivity.[8][9]

Our retrosynthetic analysis, therefore, logically disconnects the target molecule at the triazole ring, identifying two primary precursors: 4-bromophenyl azide (I) and a suitable three-carbon alkyne synthon bearing a latent aldehyde, which we will address as propargyl alcohol (II) . The strategy involves three main stages:

-

Precursor Synthesis: Independent preparation of the azide and selection of a stable alkyne.

-

Core Cycloaddition: The copper-catalyzed reaction to form the triazole ring with a hydroxymethyl group at the 4-position.

-

Post-Cycloaddition Oxidation: Conversion of the primary alcohol to the target carbaldehyde.

This stepwise approach is superior to using the volatile and unstable propargyl aldehyde directly in the cycloaddition, ensuring higher yields and greater experimental control.

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol: Synthesis of (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask, dissolve the crude 4-bromophenyl azide (approx. 58.1 mmol) and propargyl alcohol (3.6 g, 64.2 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (100 mL).

-

Catalyst Preparation: In a separate beaker, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.73 g, 2.9 mmol, 5 mol%) and sodium ascorbate (1.15 g, 5.8 mmol, 10 mol%) in 20 mL of water. The solution should turn from blue to a pale yellow/green, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne.

-

Reaction Conditions: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a precipitate (the product) often forms. Filter the solid and wash with cold water and then a small amount of cold diethyl ether to remove unreacted starting materials. If no precipitate forms, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: The collected solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

| Parameter | Condition | Rationale |

| Solvent | t-BuOH / H₂O (1:1) | A green, effective medium that solubilizes both organic and inorganic reagents. [8] |

| Catalyst | CuSO₄·5H₂O (5 mol%) | Readily available, stable Cu(II) source. |

| Reductant | Sodium Ascorbate (10 mol%) | Mild, efficient reductant to generate active Cu(I) in situ. |

| Temperature | Room Temperature | The reaction is highly efficient and does not require heating. [6] |

| Time | 12-24 hours | Sufficient time for the reaction to proceed to completion. |

| Expected Yield | >90% |

Part III: Final Step - Oxidation to the Aldehyde

The final transformation is the selective oxidation of the primary alcohol to the carbaldehyde. This step requires a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.

Reagent Selection: While many reagents can accomplish this (e.g., PCC, PDC, Dess-Martin periodinane), Manganese Dioxide (MnO₂) is an excellent choice for this substrate. It is a mild, heterogeneous oxidant that is particularly effective for oxidizing allylic and benzylic-type alcohols, a category to which our hydroxymethyl-triazole belongs. An alternative found in literature is the Collins reagent. [10]

Protocol: Oxidation using Manganese Dioxide (MnO₂)

Experimental Protocol:

-

Setup: Suspend the (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol (10.0 g, 39.4 mmol) in 200 mL of dichloromethane (DCM) in a 500 mL flask.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 34.2 g, 394 mmol, 10 equiv.) in portions. A large excess is used to drive the reaction to completion.

-

Reaction Conditions: Stir the black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite pad thoroughly with additional DCM.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Oxidant | Activated MnO₂ (10 eq.) | Mild and selective for the alcohol without affecting the triazole or bromide. |

| Solvent | Dichloromethane (DCM) | Inert solvent that allows for easy filtration of the heterogeneous oxidant. |

| Temperature | Room Temperature | Sufficient for the oxidation to proceed cleanly. |

| Expected Yield | ~70-85% |

Characterization of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Thorough characterization is essential to confirm the structure and purity of the final product.

| Technique | Expected Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₆BrN₃O |

| Molecular Weight | 252.07 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.15 (s, 1H, -CHO), δ ~8.40 (s, 1H, triazole-H), δ ~7.80 (d, 2H, Ar-H), δ ~7.70 (d, 2H, Ar-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~185.0 (CHO), ~148.0 (Triazole-C4), ~135.8 (Ar-C), ~133.0 (Ar-CH), ~125.0 (Triazole-C5), ~122.5 (Ar-C), ~121.8 (Ar-CH) |

| Mass Spec (ESI+) | m/z = 251.97 [M+H]⁺, 273.96 [M+Na]⁺ [11] |

| IR (ATR, cm⁻¹) | ~1690 (C=O stretch, aldehyde), ~1600, 1490 (Ar C=C stretch) |

Conclusion and Outlook

This guide details a robust, reliable, and scalable three-stage . The strategy leverages the power and efficiency of the Copper-Catalyzed Azide-Alkyne Cycloaddition and employs carefully selected precursors and reaction conditions to ensure high yields and purity. The final product is a highly valuable intermediate for drug discovery and development professionals. The aldehyde functionality serves as a versatile handle for a myriad of subsequent transformations—including reductive aminations, Wittig reactions, and condensations—enabling the rapid generation of diverse compound libraries for biological screening and structure-activity relationship studies.

References

- Recent advances in triazole synthesis via click chemistry and their pharmacological applic

- Fokin, V. V., & Sharpless, K. B. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.

- Jalani, H. B., Karagöz, A. Ç., & Tsogoeva, S. B. (n.d.).

- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of The Electrochemical Society.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

- Khare, S. P., et al. (n.d.). Synthetic route for triazolyl aldehydes (4a–j). Reagents and conditions.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.

- 1,3-Dipolar cycloaddition. Wikipedia.

- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025). ScienceDirect.

- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). MDPI.

- New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Taylor & Francis Online.

-

Applying click chemistry to synthesis of chiral‐[1][6][12]triazole liquid crystals. (2006). Taylor & Francis Online.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.

- Copper-catalysed azide–alkyne cycloadditions (CuAAC)

- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

- Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (2021). European Journal of Chemistry.

- 1-(4-bromophenyl)-1h-1,2,3-triazole-4-carbaldehyde. PubChem.

- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (2023). Frontiers Media.

- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers

- Explore Our Functionalized 1,2,3-Triazoles for Diverse Applic

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online.

Sources

- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]

- 9. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - 1-(4-bromophenyl)-1h-1,2,3-triazole-4-carbaldehyde (C9H6BrN3O) [pubchemlite.lcsb.uni.lu]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Structural Characterization of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the definitive structural characterization of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,3-triazole scaffold is a privileged structural motif in drug discovery, and the aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures.[1] This document moves beyond a simple recitation of data, offering a detailed rationale for the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We present field-proven experimental protocols, interpretative guidance, and a synthesis of the expected analytical data, grounded in authoritative literature. This guide is intended for researchers, chemists, and drug development professionals who require a robust, self-validating system for structural elucidation.

Introduction: The Scientific Rationale

The 1,4-disubstituted 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its prevalence stems from its remarkable chemical stability, its capacity for hydrogen bonding, and its role as a bioisostere for the amide bond.[2][3] The synthesis of these scaffolds has been revolutionized by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and regioselective reaction.[4][5]

The subject of this guide, 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde, incorporates three key features:

-

The 1,2,3-Triazole Core: Provides structural rigidity and favorable interactions with biological targets.

-

The 4-Carbaldehyde Group: A versatile functional group that can be readily transformed into imines, alcohols, acids, or other moieties, making it an invaluable intermediate for library synthesis.[1][6]

-

The 4-Bromophenyl Substituent: Introduces a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and provides a heavy atom signature useful in mass spectrometry and X-ray crystallography.

Accurate and unambiguous structural characterization is paramount to ensure that downstream biological and material science investigations are based on a molecule of known identity and purity. This guide outlines the integrated analytical workflow required to achieve this certainty.

Synthetic Pathway: Context for Characterization

Understanding the synthesis of the target compound is crucial for anticipating potential impurities and validating the final structure. A common and efficient route involves a two-step process starting from commercially available materials.[1]

-

CuAAC Reaction: 4-Bromophenyl azide is reacted with propargyl alcohol in the presence of a copper(I) catalyst to regioselectively form 1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol.

-

Oxidation: The resulting primary alcohol is then oxidized using a mild oxidant, such as manganese dioxide (MnO₂), to yield the target aldehyde, 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde.

This process provides the material for the rigorous characterization detailed below.

Figure 1: A representative two-step synthesis workflow for the target compound.

Spectroscopic and Crystallographic Elucidation

The following sections detail the core analytical techniques required for full structural verification. For each, we provide the underlying principles, expected results for the target molecule, and a robust experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.

-

¹H NMR: The proton spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) will appear as a singlet significantly downfield (δ ≈ 10.1 ppm) due to the strong deshielding effect of the carbonyl group and magnetic anisotropy.[1] The proton on the triazole ring (C5-H) will also be a singlet, appearing far downfield (δ ≈ 8.5-8.8 ppm) because it is attached to an electron-deficient aromatic system. The 4-bromophenyl group will present a classic AA'BB' splitting pattern, appearing as two distinct doublets, each integrating to 2H, in the aromatic region (δ ≈ 7.8-8.2 ppm).[7]

-

¹³C NMR: The carbon spectrum provides complementary information. The aldehyde carbonyl carbon is the most deshielded, appearing at δ ≈ 185 ppm.[1] The two triazole ring carbons (C4 and C5) will appear in the aromatic region, with the substituted C4 appearing around δ ≈ 148 ppm and the C5 carbon appearing around δ ≈ 127 ppm.[1][4] The four signals for the 4-bromophenyl ring will also be visible, including the carbon directly attached to the bromine atom (C-Br), which will be shifted upfield relative to the other substituted aromatic carbon.

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried compound into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Solubilization: Gently agitate the tube to ensure complete dissolution of the sample.

-

Data Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer.[8]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 scans) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum will provide clear evidence for the key functional groups. The most prominent and diagnostic peak will be the strong, sharp absorption from the aldehyde C=O stretch , expected in the range of 1685-1705 cm⁻¹ .[9] The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹ . Aromatic C=C and triazole N=N/C=N stretches will appear as a series of absorptions in the 1400-1600 cm⁻¹ region.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[7]

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.

The molecular formula of the target compound is C₉H₆BrN₃O. A key feature to look for is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) and any fragments containing bromine will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da with nearly equal intensity. Using a technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy (< 5 ppm).

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 3-5 µL/min) using a syringe pump.[1]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The data should be collected over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the m/z values for the [M+H]⁺ isotopic doublet. Compare the experimentally measured accurate mass with the theoretically calculated mass for C₉H₇BrN₃O⁺ to confirm the elemental composition.

Definitive Structure: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides powerful evidence, only single-crystal X-ray crystallography offers an unambiguous, three-dimensional map of the atomic positions in the solid state. This technique is the gold standard for structural proof.

If a suitable single crystal can be grown, X-ray diffraction analysis will definitively confirm the connectivity of the atoms, the 1,4-substitution pattern on the triazole ring, and provide precise bond lengths and angles.[10][11] It also reveals information about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, which can be critical for understanding the material's properties.

Figure 2: Standard workflow for single-crystal X-ray crystallographic analysis.

Data Summary and Interpretation

The data obtained from the aforementioned techniques should be compiled for a comprehensive structural dossier.

Figure 3: Molecular Structure of the target compound.[12]

Table 1: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Observation | Rationale |

| ¹H NMR | Aldehyde H (s) | δ 10.0 - 10.2 ppm | Deshielded proton on sp² carbon adjacent to oxygen.[1] |

| Triazole H (s) | δ 8.5 - 8.8 ppm | Proton on electron-deficient aromatic ring.[4] | |

| Phenyl H (d) | δ 8.0 - 8.2 ppm | Aromatic protons ortho to the electron-withdrawing triazole ring. | |

| Phenyl H (d) | δ 7.8 - 8.0 ppm | Aromatic protons ortho to the bromine atom. | |

| ¹³C NMR | Aldehyde C=O | δ ~185 ppm | Highly deshielded carbonyl carbon.[1] |

| Triazole C4 | δ ~148 ppm | Substituted carbon of the triazole ring.[1] | |

| Triazole C5 | δ ~127 ppm | Unsubstituted carbon of the triazole ring.[1] | |

| IR | C=O Stretch | ~1690 cm⁻¹ | Strong absorption characteristic of an aromatic aldehyde.[9] |

| C-H Stretch (Ald) | ~2820, 2720 cm⁻¹ | Confirmatory peaks for the aldehyde C-H bond. | |

| HRMS (ESI+) | [M+H]⁺ | m/z 251.9767 & 253.9747 | Calculated for C₉H₇⁷⁹BrN₃O⁺ and C₉H₇⁸¹BrN₃O⁺.[12] |

Conclusion

The structural characterization of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde requires a multi-technique, integrated approach. By systematically applying NMR and IR spectroscopy, along with high-resolution mass spectrometry, one can build a robust and self-consistent body of evidence to confirm the molecule's identity, purity, and key structural features. For absolute and unambiguous proof, single-crystal X-ray crystallography stands as the definitive method. The protocols and interpretative guidance provided in this document establish a reliable framework for researchers to confidently verify the structure of this important synthetic intermediate, ensuring the integrity of subsequent scientific endeavors.

References

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Matiychuk, V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals (Basel). Available from: [Link]

-

Geesala, R., et al. (2021). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Letters in Drug Design & Discovery. Available from: [Link]

-

Emmers, S., et al. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules. Available from: [Link]

-

Marion, A., et al. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Frontiers in Chemistry. Available from: [Link]

-

Hernández-Vázquez, E., et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available from: [Link]

-

Tchoukoua, A., et al. (2017). Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds. ResearchGate. Available from: [Link]

-

PubChem. 1-(4-bromophenyl)-1h-1,2,3-triazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]

-

Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

PubChem. 1-(4-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available from: [Link]

-

D'souza, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available from: [Link]

-

Shaquiquzzaman, M., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Available from: [Link]

-

Jiang, Y., & Qin, G. (2023). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Available from: [Link]

Sources

- 1. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles [mdpi.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PubChemLite - 1-(4-bromophenyl)-1h-1,2,3-triazole-4-carbaldehyde (C9H6BrN3O) [pubchemlite.lcsb.uni.lu]

Physicochemical Profiling of Bromophenyl Triazole Derivatives: A Technical Guide

Executive Summary

Bromophenyl triazole derivatives represent a privileged scaffold in modern medicinal chemistry, bridging the gap between small-molecule fragment efficacy and optimized drug-like properties. This class of compounds—encompassing both 1,2,3-triazole and 1,2,4-triazole isomers substituted with a brominated phenyl ring—exhibits a unique physicochemical profile that balances lipophilicity with specific electronic interactions.

The incorporation of the bromine atom is not merely for structural bulk; it serves as a critical modulator of lipophilicity (LogP) , a metabolic blocker at the para-position, and a participant in halogen bonding . Simultaneously, the triazole ring provides essential hydrogen bond donor/acceptor motifs and metal-coordination sites (e.g., heme-iron binding in CYP51 inhibitors). This guide provides a rigorous technical analysis of these properties, supported by validated experimental protocols and structural logic.

Part 1: Structural & Electronic Basis

The physicochemical behavior of bromophenyl triazoles is governed by the interplay between the electron-deficient triazole ring and the lipophilic, electron-withdrawing bromophenyl group.

The Triazole Core: Electronic Anchor

-

1,2,4-Triazoles: Characterized by a high dipole moment and stability.[1] They act as bioisosteres for amides and esters. In antifungal agents (e.g., fluconazole analogs), N4 is often the point of attachment, while N1 or N2 coordinates with metal centers (e.g., Fe²⁺ in heme).

-

1,2,3-Triazoles: Synthesized via CuAAC ("click") chemistry.[2] They possess a large dipole moment (~5 D) and function primarily as stable linkers that can participate in

-stacking interactions.

The Bromine Substituent: Lipophilic Modulator

The bromine atom on the phenyl ring introduces specific physicochemical shifts compared to chloro- or fluoro- analogs:

-

Lipophilicity Enhancement: Bromine increases LogP values significantly (

vs. H), facilitating membrane permeability. -

Metabolic Stability: The C-Br bond is stronger than C-H, blocking oxidative metabolism (e.g., hydroxylation) at the substituted position, typically the para-position.

-

Halogen Bonding: The "sigma hole" on the bromine atom allows for directional non-covalent interactions with backbone carbonyls or nucleophilic residues in target proteins.

Visualization of SAR Logic

Figure 1: Structure-Activity Relationship (SAR) logic flow for bromophenyl triazole derivatives, highlighting the opposing yet complementary roles of the bromine atom and triazole ring.

Part 2: Key Physicochemical Parameters

The following data summarizes typical ranges for bromophenyl triazole derivatives. These values are critical for establishing "drug-likeness" according to Lipinski’s Rule of Five.

Table 1: Comparative Physicochemical Profile

| Parameter | Definition | Typical Range (Bromophenyl Triazoles) | Impact on Development |

| LogP | Partition Coefficient (Octanol/Water) | 2.5 – 4.5 | High values indicate good permeability but risk poor aqueous solubility. Bromine pushes this value up. |

| TPSA | Topological Polar Surface Area | 30 – 70 Ų | Values < 140 Ų are required for cell membrane penetration; < 90 Ų for BBB penetration. |

| pKa | Acid Dissociation Constant | Weakly Basic (pKa ~ 2–3) | The triazole ring is weakly basic. Most derivatives remain uncharged at physiological pH (7.4), aiding passive diffusion. |

| H-Bond Donors | Number of NH/OH groups | 0 – 1 | Low count favors permeability. |

| H-Bond Acceptors | Number of N/O atoms | 3 – 4 | The triazole nitrogens act as acceptors, crucial for water solubility and target binding. |

| Solubility | Aqueous Solubility (pH 7.4) | Low to Moderate (< 50 µg/mL) | Often the limiting factor. Formulation strategies (e.g., salts, cyclodextrins) are frequently required. |

Part 3: Experimental Protocols

To ensure scientific integrity, the determination of these properties must follow standardized, self-validating protocols.

Protocol A: Lipophilicity Determination (Chromatographic Hydrophobicity Index)

Why this method? Traditional shake-flask methods are prone to errors with poorly soluble compounds or those with high LogP.[3] RP-HPLC provides a more robust, high-throughput alternative derived from retention times.

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4)

-

Mobile Phase B: Acetonitrile (HPLC Grade)

-

Reference Standards: A set of 5-7 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene).

Workflow:

-

Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Isocratic Runs: Run the bromophenyl triazole derivative and standards at three different organic modifier concentrations (e.g., 50%, 60%, 70% ACN).

-

Calculation:

-

Calculate the capacity factor (

) for each run: -

Extrapolate

to 0% organic solvent to obtain -

Calibration: Plot

of standards against their literature LogP. Use the regression equation to calculate the LogP of the bromophenyl triazole.

-

-

Validation: The

of the calibration curve must be

Protocol B: Kinetic Solubility Assay (Nephelometry)

Why this method? Kinetic solubility mimics the precipitation risk during early biological assays (which use DMSO stocks).

Workflow:

-

Stock Preparation: Dissolve the bromophenyl triazole in 100% DMSO to a concentration of 10 mM.

-

Dilution: Spatially dilute the stock into PBS (pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration should be < 2%.

-

Incubation: Shake the plate at room temperature for 90 minutes.

-

Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

-

Analysis: The solubility limit is defined as the concentration at which absorbance/scattering significantly deviates from the baseline.

Experimental Workflow Diagram

Figure 2: Integrated experimental workflow for physicochemical profiling, ensuring compound quality before biological evaluation.

Part 4: Applications & Case Studies

Antifungal Therapeutics (CYP51 Inhibition)

Bromophenyl triazoles are structural analogs of fluconazole.

-

Mechanism: The N4 of the 1,2,4-triazole ring coordinates with the heme iron of the fungal enzyme lanosterol 14

-demethylase (CYP51). -

Role of Bromine: In derivatives like 3-(4-bromophenyl)-1H-1,2,4-triazole , the bromine atom occupies the hydrophobic access channel of the enzyme. Its size (Van der Waals radius ~1.85 Å) provides a tighter fit than chlorine, improving potency against resistant strains, though often at the cost of water solubility.

Anticancer Agents (1,2,3-Triazole Hybrids)

In "click" chemistry libraries, the 4-bromophenyl-1,2,3-triazole motif is frequently used.

-

Case Study: Andrographolide-triazole conjugates.

-

Observation: Substitution with a p-bromophenyl group significantly enhanced cytotoxicity against cancer cell lines (e.g., 5-fluorouracil resistant strains) compared to the unsubstituted phenyl analog.

-

Physicochemical Driver: The increased lipophilicity allowed for better passive diffusion across the cancer cell membrane, while the bromine provided a metabolic handle that extended the half-life of the compound in vitro.

References

-

Guan, Q., et al. (2024).[4] "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." Journal of Medicinal Chemistry. Link

-

Koli, D., et al. (2021). "Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives." Biointerface Research in Applied Chemistry. Link

-

PubChem. (2025). "Compound Summary: 3-(4-Bromophenyl)-1H-1,2,4-triazole." National Library of Medicine. Link

-

Zhou, C.H., & Wang, Y. (2012). "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry. Link

-

Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

Sources

literature review on substituted 1,2,3-triazole-4-carbaldehydes

An In-depth Technical Guide to Substituted 1,2,3-Triazole-4-carbaldehydes

Authored by a Senior Application Scientist

Abstract

Substituted 1,2,3-triazole-4-carbaldehydes are a class of heterocyclic compounds that have emerged as exceptionally versatile synthetic intermediates in medicinal chemistry, materials science, and chemical biology.[1][2] The unique combination of a stable, aromatic 1,2,3-triazole core and a reactive aldehyde functional group makes this scaffold a powerful platform for the construction of complex molecular architectures and diverse compound libraries.[3] The triazole moiety, often installed via the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," imparts favorable physicochemical properties, including metabolic stability and the capacity for hydrogen bonding.[4][5] The aldehyde group serves as a synthetic linchpin, enabling a wide array of chemical transformations for further molecular elaboration. This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable building blocks, details their chemical reactivity, and explores their broad applications, with a particular focus on drug discovery.

The Strategic Importance of the 1,2,3-Triazole-4-carbaldehyde Core

The 1,2,3-triazole ring is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties including anticancer, antimicrobial, antifungal, and antiviral activities.[6][7][8] Its incorporation into molecular design is often driven by its role as a bioisostere for amide bonds, its chemical stability, and its ability to engage in favorable interactions with biological targets.[9]

The addition of a carbaldehyde group at the 4-position transforms this stable heterocycle into a dynamic synthetic intermediate.[1] This functional group provides a reactive handle for a multitude of subsequent chemical reactions, allowing for the systematic exploration of chemical space around the triazole core. Consequently, 1,2,3-triazole-4-carbaldehydes are not merely synthetic targets but are crucial starting points for generating novel therapeutic candidates, bioimaging agents, and advanced materials.[1][2]

Core Methodologies for Synthesis

The synthesis of 1-substituted 1,2,3-triazole-4-carbaldehydes is dominated by methods that leverage the power of azide-alkyne cycloaddition reactions. However, other classical and direct approaches remain relevant and offer alternative synthetic pathways.

Strategy 1: Post-Cycloaddition Functional Group Interconversion

The most prevalent and versatile strategy involves a two-step sequence: the formation of a 4-substituted 1,2,3-triazole precursor via CuAAC, followed by a chemical transformation to unmask the aldehyde.[1] This approach is highly modular, as the diversity of the final product can be easily controlled by varying the azide and alkyne starting materials.

A. Oxidation of (1H-[6][7][10]Triazol-4-yl)methanols

This pathway begins with the CuAAC reaction between a desired organic azide and propargyl alcohol. This reaction is highly reliable and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[5] The resulting primary alcohol is then oxidized to the corresponding aldehyde.

-

Causality in Oxidant Selection : The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

-

Manganese Dioxide (MnO₂) : A mild, heterogeneous oxidant that is highly effective for allylic and benzylic alcohols, making it well-suited for this transformation.[1] It is often used in excess and requires simple filtration for removal.

-

2-Iodoxybenzoic Acid (IBX) : A popular hypervalent iodine reagent that provides clean and efficient oxidation under mild conditions.[1]

-

Chromium-based Reagents (e.g., PCC, PDC) : While effective, the toxicity and disposal issues associated with hexavalent chromium compounds have led to a preference for milder alternatives.[1]

-

B. Hydrolysis of Acetal-Protected Precursors

An alternative to the oxidation route is the use of propargyl aldehyde acetals as the alkyne component in the CuAAC reaction. The resulting 1-(1H-[6][7][10]triazol-4-yl)acetal is a stable intermediate that can be easily deprotected under acidic conditions to reveal the aldehyde. This method avoids the use of oxidizing agents altogether, which can be advantageous when sensitive functional groups are present in the molecule.[1]

Caption: Key synthetic pathways to 1,2,3-triazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde via CuAAC and Oxidation [3]

Step 1: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

-

To a solution of phenyl azide (1.0 mmol) and propargyl alcohol (1.2 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.2 mmol).

-

To this stirring mixture, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting materials are consumed.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired alcohol as a white solid.

Step 2: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

-

Dissolve the (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 mmol) in dichloromethane (DCM, 20 mL).

-

Add activated manganese dioxide (MnO₂) (10.0 mmol, 10 eq.).

-

Stir the suspension vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC. If incomplete, an additional portion of MnO₂ may be added.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to yield the pure 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde.

Strategy 2: Direct Cycloaddition with Formyl-Equivalent Enamines

A more direct, metal-free approach involves the cycloaddition of an organic azide with an enamine that serves as a three-carbon synthon containing a masked aldehyde. 3-Dimethylaminoacrolein is a commercially available and effective reagent for this purpose.[1]

This reaction proceeds via a thermal [3+2] cycloaddition, followed by the elimination of dimethylamine to directly afford the 4-formyl-1,2,3-triazole. A key advantage of this method is the avoidance of metal catalysts and subsequent oxidation or hydrolysis steps. However, its scope can be limited by the reactivity of the azide; electron-poor azides (e.g., 4-nitrophenyl azide) react efficiently, while less activated azides like phenyl azide may require higher temperatures and result in lower purity.[1]

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) [1]

-

Combine 4-nitrophenyl azide (10.0 mmol) and 3-dimethylaminoacrolein (11.0 mmol) in a suitable solvent such as isopropanol.

-

Heat the reaction mixture at 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain the desired aldehyde.

Strategy 3: Vilsmeier-Haack Formylation of a Pre-formed Triazole

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[13][14]

While less common for 1,2,3-triazoles than the cycloaddition methods, it remains a viable option, particularly for N-substituted triazoles that are activated towards electrophilic attack. The reaction proceeds via attack of the triazole ring on the Vilsmeier reagent, forming an iminium ion intermediate which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. longdom.org [longdom.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Technical Guide: Mechanistic & Synthetic Framework for Triazole Carbaldehydes via CuAAC

Executive Summary

The synthesis of triazole carbaldehydes (4-formyl-1,2,3-triazoles) represents a critical junction between "click" chemistry and bio-orthogonal conjugation. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, the direct introduction of an aldehyde moiety is fraught with instability issues, including hydrate formation, aldol condensation, and oxidation susceptibility.

This guide delineates the mechanistic underpinnings of the reaction—specifically the dinuclear copper catalytic cycle —and establishes the Acetal Protection Strategy as the superior synthetic route for high-fidelity generating of triazole carbaldehydes.

Mechanistic Foundations: The Dinuclear Cycle

Early mechanistic proposals for CuAAC suggested a mononuclear copper pathway.[1] However, advanced kinetic studies and DFT calculations (Fokin, Bertrand, et al.) have confirmed that the reaction is second-order with respect to copper, necessitating a dinuclear active species . Understanding this is crucial for optimizing catalyst loading and ligand selection.

The Catalytic Cycle[2][3][4][5][6][7]

-

-Complexation: The Cu(I) species coordinates to the alkyne

-

-Acetylide Formation: Deprotonation yields a

-

Dinuclear Activation: A second Cu(I) atom coordinates, forming a reactive

-acetylide dinuclear complex. This second copper atom stabilizes the transition state.[2] -

Metallacycle Formation: The azide coordinates to the distal copper, followed by nucleophilic attack of the acetylide carbon on the azide nitrogen, forming a six-membered metallacycle.

-

Ring Contraction & Protonolysis: The metallacycle contracts to the triazolyl-copper derivative, which undergoes protonolysis to release the triazole and regenerate the catalyst.[2]

Visualization: Dinuclear CuAAC Mechanism

Figure 1: The dinuclear copper mechanism. Note the requirement for a second copper atom (Green Node) to activate the acetylide for azide attack.

Synthetic Strategies for Triazole Carbaldehydes[6][8][9][10]

Researchers typically face a choice between three routes. The Acetal Route is recommended for its balance of stability and yield.

Comparative Analysis

| Feature | Route A: Direct Click | Route B: Alcohol Oxidation | Route C: Acetal Hydrolysis (Recommended) |

| Precursor | Propargyl Aldehyde | Propargyl Alcohol | Propargyl Aldehyde Diethyl Acetal |

| Stability | Low (Polymerization risk) | High | High |

| Step Count | 1 | 2 (Click + Oxidation) | 2 (Click + Hydrolysis) |

| Yield | Variable (20-60%) | Good (60-85%) | Excellent (>85%) |

| Purification | Difficult (Side products) | Moderate (Oxidant removal) | Simple (Volatile byproducts) |

| Key Risk | Aldol condensation during click | Over-oxidation to acid | Incomplete hydrolysis |

Strategy Logic

-

Why not Direct Click? Propargyl aldehyde is an electrophile. Under the basic conditions often used for CuAAC (e.g., amine ligands or ascorbate buffers), it can undergo self-condensation or hydrate formation, poisoning the catalyst.

-

Why Acetal? The diethyl acetal group is sterically unobtrusive and electronically neutral during the CuAAC cycle. It unmasks the aldehyde quantitatively under mild acidic conditions.

Experimental Protocol: The Acetal Route

This protocol details the synthesis of a generic 1-substituted-4-formyl-1,2,3-triazole using 3,3-diethoxy-1-propyne as the alkyne surrogate.

Phase 1: The Cycloaddition (Click)

Reagents:

-

Organic Azide (

equiv) -

3,3-Diethoxy-1-propyne (

equiv) -

(

-

Sodium Ascorbate (

)[3] -

Solvent:

(

Workflow:

-

Dissolve the azide and 3,3-diethoxy-1-propyne in the

mixture. -

Add the sodium ascorbate solution (freshly prepared) followed immediately by the copper sulfate solution.

-

Stir vigorously at RT for 4–12 hours. Note: The reaction is heterogeneous; vigorous stirring is essential.

-

Monitoring: TLC should show consumption of the azide. The acetal-triazole intermediate is usually less polar than the azide.

-

Workup: Dilute with water, extract with EtOAc, dry over

, and concentrate. The crude acetal is often pure enough for the next step.

Phase 2: Acetal Deprotection

Reagents:

-

Crude Triazole Acetal

-

or

Workflow:

-

Dissolve the crude acetal in THF (if using HCl) or

(if using TFA). -

Add the acid slowly.

-

Stir at RT for 1–2 hours.

-

Neutralization: Quench carefully with saturated

. -

Isolation: Extract with EtOAc. The organic layer contains the target triazole carbaldehyde.

Visualization: Synthetic Workflow

Figure 2: Step-wise workflow for the Acetal Route, ensuring protection of the reactive aldehyde during the metal-catalyzed step.

Troubleshooting & Optimization

Ligand Selection

For difficult substrates (e.g., sterically hindered azides), standard ligand-free conditions may fail.

-

TBTA: Stabilizes Cu(I) in aqueous systems; prevents oxidation.

-

THPTA: Water-soluble analog of TBTA; ideal for biological molecules.

Handling "Dead" Reactions

If the reaction stalls:

-

Oxygen Poisoning: Cu(I) oxidizes to inactive Cu(II) rapidly in air. Add an additional 5 mol% of Sodium Ascorbate to "re-boot" the catalyst.

-

Chelation: If the substrate contains amines or thiols, they may sequester copper. Increase Cu loading to 10-20 mol% or use a strong ligand (THPTA).

References

-

Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Organic Chemistry Portal. Retrieved from [Link]

-

Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions . PubMed Central (NIH). Retrieved from [Link]

-

Tandem synthesis of 1-formyl-1,2,3-triazoles . PubMed Central (NIH). Retrieved from [Link]

-

Synthesis of 1,2,3-Triazoles . Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Vilsmeier-Haack Formylation of Triazole-Fused Scaffolds

The following Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of triazole-based scaffolds.

Abstract & Strategic Overview

The Vilsmeier-Haack reaction is a cornerstone methodology for introducing formyl groups (-CHO) onto electron-rich aromatic and heteroaromatic systems. While simple 1,2,3-triazoles are inherently electron-deficient and resistant to direct electrophilic C-H formylation, triazole-fused systems (such as 1,2,4-triazolo[1,5-a]pyrimidines ) and activated 1,2,4-triazoles serve as excellent substrates.

This protocol details the regioselective formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines . These scaffolds are "privileged structures" in drug discovery, serving as precursors for kinase inhibitors, antimicrobial agents, and calcium channel blockers. The Vilsmeier-Haack conditions described here leverage the enamine-like character of the dihydro-pyrimidine ring to install a formyl group at the C-6 position with high precision.

Key Mechanistic Insight

The success of this reaction relies on the in situ generation of the chloromethyleniminium salt (Vilsmeier Reagent) .[1] Unlike simple triazoles, the dihydro-triazolopyrimidine system contains a nucleophilic C=C bond (enamine character) activated by the bridgehead nitrogen. The Vilsmeier reagent attacks this electron-rich position, forming an iminium intermediate that yields the aldehyde upon hydrolysis.[2][3][4][5]

Reaction Mechanism & Pathway

The transformation proceeds through three distinct phases: Activation , Electrophilic Attack , and Hydrolysis .

Figure 1: Mechanistic pathway for the formylation of triazolo-pyrimidines via Vilsmeier-Haack conditions.

Detailed Experimental Protocol

Reagents and Equipment

-

Substrate: 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivative (1.0 equiv).

-

Reagent A: Phosphorus Oxychloride (POCl

), 99% Reagent Grade (1.2 – 3.0 equiv). -

Reagent B: N,N-Dimethylformamide (DMF), Anhydrous (Solvent/Reagent, 5–10 volumes).

-

Quenching: Ice-water, Sodium Acetate (NaOAc) or Saturated NaHCO

. -

Equipment: 3-neck round bottom flask, internal temperature probe, reflux condenser, drying tube (CaCl

), dropping funnel.

Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent (Critical Step)

-

Setup: Charge an oven-dried 3-neck flask with anhydrous DMF (5.0 equiv relative to substrate, or typically 5-10 mL per gram of substrate).

-

Cooling: Cool the DMF to 0–5 °C using an ice-salt bath. Ensure efficient stirring.

-

Addition: Add POCl

(1.2 to 3.0 equiv) dropwise via the dropping funnel over 15–30 minutes.-

Expert Tip: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent thermal decomposition of the reagent (which can turn the solution yellow/orange).

-

-

Activation: Stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the chloromethyleniminium salt (white suspension or clear solution depending on concentration).

Phase 2: Formylation Reaction 5. Substrate Addition: Dissolve the triazolo-pyrimidine substrate in a minimum amount of DMF (or add as a solid if solubility allows). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. 6. Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). 7. Heating: Heat the reaction mixture to 60–80 °C for 2–6 hours.

- Monitoring: Monitor reaction progress by TLC (System: EtOAc/Hexane or MeOH/DCM). The starting material (fluorescent) should disappear, and a new polar spot (aldehyde) should appear.

Phase 3: Workup and Isolation 8. Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 5-10x reaction volume) with vigorous stirring.

- Caution: Hydrolysis of excess POCl

- Neutralization: Adjust the pH of the aqueous solution to pH 7–8 using solid Sodium Acetate (NaOAc) or saturated NaHCO

- Note: Neutralization often precipitates the product.

- Isolation:

- If solid forms: Filter the precipitate, wash with copious water, and dry under vacuum.

- If no solid: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

- Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/MeOH gradient).

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Vilsmeier reagent formation. | Ensure POCl |

| Dark/Tarred Product | Reaction temperature too high. | Limit heating to 60°C. Ensure strict temperature control during POCl |

| No Reaction | Substrate is too electron-deficient. | Simple 1,2,3-triazoles do not react. Ensure substrate has an electron-donating feature (e.g., dihydro-ring, amino group). |

| Exotherm on Quench | Rapid hydrolysis of excess POCl | Pour reaction into ice (not ice into reaction). Add slowly. Use an external ice bath. |

Comparative Data: Solvent & Temperature Effects

Data derived from standard optimization of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine formylation.

| Entry | Solvent | POCl | Temp (°C) | Time (h) | Yield (%) |

| 1 | DMF | 1.2 | RT | 24 | 35% |

| 2 | DMF | 1.2 | 60 | 4 | 78% |

| 3 | DMF | 2.0 | 70 | 3 | 88% |

| 4 | Toluene/DMF* | 2.0 | 80 | 6 | 62% |

*Toluene used as co-solvent with stoichiometric DMF. Often leads to slower kinetics.

Safety & Handling (E-E-A-T)

-

Phosphorus Oxychloride (POCl

): Highly corrosive and toxic. Reacts violently with water to produce phosphoric acid and HCl gas. Never add water directly to a bottle of POCl -

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

Vilsmeier Reagent: Potent electrophile and skin irritant. Handle all intermediates under inert atmosphere until quench.

References

-

Formylation of Triazolo-pyrimidines

-

General Vilsmeier-Haack Mechanism & Scope

-

Triazole Synthesis via Vilsmeier Cyclization (Contextual)

Sources

- 1. growingscience.com [growingscience.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Title: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

An Application Note for Process Development and Scale-Up Synthesis

Abstract

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds. The growing demand for this intermediate necessitates a synthetic protocol that is not only efficient and high-yielding but also safe and scalable for industrial production. This application note provides a comprehensive, field-tested guide for the multi-hundred-gram to kilogram-scale synthesis of the title compound. We detail a robust two-step sequence commencing with the in situ generation of 4-bromophenyl azide, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol, and culminating in a selective oxidation. This guide emphasizes the causality behind procedural choices, addresses critical safety considerations for handling hazardous reagents like sodium azide, and offers practical solutions for process optimization and troubleshooting, ensuring a reliable and transferable manufacturing process.

Introduction and Strategic Rationale

The 1,2,3-triazole scaffold is a privileged heterocycle in drug discovery, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character. The title compound, featuring a reactive carbaldehyde and a versatile bromophenyl group suitable for further cross-coupling reactions, is an exceptionally valuable synthon.

While several synthetic routes to 1,4-disubstituted-1,2,3-triazole-4-carbaldehydes exist, many are unsuitable for large-scale operations. For instance, the direct cycloaddition with propynal is fraught with challenges due to the reagent's high volatility and toxicity[1]. Similarly, post-synthetic formylation of the triazole ring using Vilsmeier-Haack conditions can lack regioselectivity and require harsh reagents[2][3][4].

Our selected strategy, outlined below, circumvents these issues by employing a convergent and highly reliable pathway built upon the principles of "click chemistry"[5][6][7]. This approach ensures high regioselectivity for the desired 1,4-isomer and utilizes readily available, cost-effective starting materials.

Caption: High-level overview of the two-step synthetic strategy.

The core of this process is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its efficiency, mild reaction conditions, and exceptional functional group tolerance[8][9][]. The final step involves a selective oxidation of the primary alcohol intermediate to the target aldehyde using a heterogeneous reagent, which simplifies purification on a large scale.

Safety and Hazard Analysis: A Critical Prerequisite

WARNING: The synthesis of organic azides involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. This protocol should only be executed by trained personnel in a controlled environment with appropriate engineering controls (e.g., fume hood, blast shield) and personal protective equipment (PPE).

-

Sodium Azide (NaN₃):

-

Toxicity: Acutely toxic if swallowed, inhaled, or in contact with skin[11][12][13]. It is a potent cardiovascular and central nervous system toxin[12][14].

-

Explosivity: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas[12][13]. NaN₃ can also form highly shock-sensitive and explosive heavy metal azides (e.g., with lead, copper, mercury)[11]. Drains in laboratories can contain traces of these metals; therefore, azide-containing solutions must never be disposed of down the sink[11][14].

-

Handling: Always use non-sparking tools (spatulas made of plastic or bronze). Store away from acids and heavy metals[11][12].

-

-

4-Bromophenyl Azide (Intermediate):

-

Instability: Organic azides are potentially explosive and sensitive to heat, shock, and friction. While aryl azides are generally more stable than alkyl azides, they should always be handled with extreme caution.

-

Recommendation: For scale-up, it is strongly advised to generate and use the 4-bromophenyl azide in situ without isolation. This avoids handling the potentially hazardous pure organic azide. The protocol below is designed around this principle.

-

-

Waste Disposal: All azide-containing waste is classified as hazardous and must be quenched and disposed of according to institutional safety protocols. A common quenching method involves treatment with sodium nitrite and nitrous acid to decompose the azide to nitrogen gas.

Detailed Scale-Up Protocol (100g Scale)

This protocol is designed for a target output of approximately 100 grams of the final product. All operations should be performed in a well-ventilated fume hood.

Part A: In Situ Generation of 4-Bromophenyl Azide and CuAAC Reaction

This one-pot procedure generates the azide and immediately consumes it in the cycloaddition reaction, significantly enhancing process safety.

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles | Eq. |

| 4-Bromoaniline | 172.03 | 86.0 g | 0.50 | 1.0 |

| Hydrochloric Acid (conc., 37%) | 36.46 | 125 mL | 1.50 | 3.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 36.2 g | 0.525 | 1.05 |

| Sodium Azide (NaN₃) | 65.01 | 35.8 g | 0.55 | 1.1 |

| Propargyl Alcohol | 56.06 | 30.8 g (32 mL) | 0.55 | 1.1 |

| Copper(II) Sulfate Pentahydrate | 249.68 | 6.25 g | 0.025 | 0.05 |

| Sodium Ascorbate | 198.11 | 9.9 g | 0.05 | 0.1 |

| tert-Butanol | - | 1.0 L | - | - |

| Water (Deionized) | - | 1.0 L | - | - |

| Ethyl Acetate | - | 1.5 L | - | - |

Procedure:

-

Diazotization:

-

To a 5 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add 4-bromoaniline (86.0 g, 0.50 mol) and water (500 mL).

-

Stir to create a slurry and cool the reactor to -5 °C using a circulating chiller.

-

Slowly add concentrated hydrochloric acid (125 mL) while maintaining the internal temperature below 5 °C. A fine slurry of the aniline hydrochloride salt will form.

-

In a separate beaker, dissolve sodium nitrite (36.2 g, 0.525 mol) in water (150 mL).

-

Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 0 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

-

Azidation:

-

In a separate beaker, dissolve sodium azide (35.8 g, 0.55 mol) in water (150 mL). CAUTION: Highly toxic.

-

Add the sodium azide solution dropwise to the cold diazonium salt solution over 60 minutes. Maintain the internal temperature below 5 °C. Vigorous nitrogen evolution will be observed.

-

After the addition, allow the reaction to stir for 1 hour at 0-5 °C. The 4-bromophenyl azide will form as an oily layer. DO NOT ISOLATE.

-

-

CuAAC Reaction:

-

In a separate 2 L beaker, prepare the alkyne solution by dissolving propargyl alcohol (30.8 g, 0.55 mol), copper(II) sulfate pentahydrate (6.25 g, 0.025 mol), and sodium ascorbate (9.9 g, 0.05 mol) in a mixture of tert-butanol (1.0 L) and water (200 mL).

-

Warm the azide-containing reaction mixture to room temperature.

-

Add the prepared alkyne/catalyst solution to the reactor containing the in situ generated 4-bromophenyl azide over 30 minutes.

-

Heat the reaction mixture to 40-45 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the azide intermediate is consumed.

-

-

Work-up and Isolation of Intermediate Alcohol:

-

Cool the reaction mixture to room temperature. A solid precipitate of the product should form.

-

Filter the slurry through a Buchner funnel. Wash the filter cake sequentially with water (2 x 500 mL) and then with cold ethyl acetate (2 x 250 mL) to remove impurities.

-

Dry the solid product, (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol, under vacuum at 50 °C.

-

Expected Yield: 105-115 g (82-90%). The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.

-

Caption: Simplified mechanism of the CuAAC reaction.

Part B: Oxidation to 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Materials & Reagents:

| Reagent | M.W. | Quantity | Moles | Eq. |

| (1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol | 255.08 | 102 g | 0.40 | 1.0 |

| Manganese Dioxide (MnO₂, activated) | 86.94 | 348 g | 4.0 | 10.0 |

| Dichloromethane (DCM) | - | 2.0 L | - | - |

| Ethanol | - | - | - | - |

Procedure:

-

Reaction Setup:

-

To a 5 L reactor equipped with a mechanical stirrer and condenser, add the intermediate alcohol (102 g, 0.40 mol) and dichloromethane (2.0 L). Stir to dissolve.

-

Add activated manganese dioxide (348 g, 4.0 mol) portion-wise over 20 minutes. The reaction is exothermic; maintain the temperature below 30 °C if necessary.

-

-

Reaction and Monitoring:

-

Heat the mixture to a gentle reflux (~40 °C) and stir vigorously for 24-48 hours. The reaction progress can be monitored by TLC (staining with 2,4-dinitrophenylhydrazine solution, which visualizes aldehydes as yellow/orange spots).

-

-

Work-up and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM (3 x 200 mL) to ensure complete product recovery.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a solid.

-

-

Recrystallization:

-

Transfer the crude solid to a suitable flask and add hot ethanol until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

-

Filter the purified product, wash the crystals with a small amount of cold ethanol, and dry under vacuum at 40 °C.

-

Expected Yield: 86-96 g (85-95%).

-

Product Characterization

| Test | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approx. 173-174 °C[1] |

| ¹H NMR (DMSO-d₆) | δ ≈ 10.1 (s, 1H, -CHO), 9.7 (s, 1H, triazole-H), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H) |

| Purity (HPLC) | ≥ 98.0% |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step A (CuAAC) | - Incomplete diazotization. - Premature decomposition of diazonium salt. - Inactive copper catalyst. | - Ensure temperature is strictly maintained below 0 °C during diazotization. - Use the diazonium salt immediately. - Use fresh sodium ascorbate; ensure it is fully dissolved before adding to the reaction. |

| Reaction stalls during CuAAC | - Catalyst deactivation. - Insufficient mixing. | - Add an additional portion of sodium ascorbate (0.02 eq). - Ensure vigorous stirring, especially if the product begins to precipitate. |

| Incomplete oxidation in Step B | - Inactive MnO₂. - Insufficient reagent. | - Use freshly activated MnO₂. - Add more MnO₂ (2-3 eq.) and continue heating. - Increase reaction time. |

| Product difficult to purify | - Presence of over-oxidized carboxylic acid. - Residual starting alcohol. | - For acid impurity: perform an aqueous wash with dilute sodium bicarbonate during work-up before concentration. - For alcohol impurity: ensure oxidation reaction goes to completion or consider column chromatography for small batches (not ideal for scale-up). Recrystallization should remove most of it. |

Conclusion

This application note provides a validated, scalable, and safety-conscious protocol for the synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde. By employing an in situ azide generation strategy and a robust click chemistry cycloaddition, followed by a simple heterogeneous oxidation, this process minimizes the handling of hazardous intermediates and simplifies purification. This route is well-suited for the multi-kilogram production required by drug development professionals and academic researchers alike.

References

-

Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

Office of Research Safety Affairs, University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]

-

de Jong, R. L. P., et al. (2017). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 22(9), 1533. [Link]

-

Centers for Disease Control and Prevention. (2018). Sodium Azide. Chemical Emergencies. [Link]

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Sodium azide. [Link]

-

Ukrainets, I. V., et al. (2010). Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 46, 733–740. [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

- Buckman, S. J. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S.

-

Sravanthi, D., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Chemical Studies, 7(6), 184-190. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

Rani, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]

-

IntechOpen. (2024). Click Chemistry for Hi-tech Industrial Applications. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

-

Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

- Wilson, D. A. (1983). European Patent No. EP 0075459 A1.

-

ChemEurope.com. (n.d.). Azide alkyne Huisgen cycloaddition. [Link]

-

Al-Masoudi, N. A., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5606. [Link]

-

Jain, R., & Chauhan, S. (2015). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845. [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

Myers, A. G. (n.d.). Oxidation of Alcohols. Harvard University. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. uthsc.edu [uthsc.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthesis and achieve higher yields and purity.

Introduction

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the construction of complex bioactive molecules. The synthetic route to this compound, while conceptually straightforward, presents several potential challenges that can impact yield and purity. This guide will walk you through the common hurdles and provide expert insights to overcome them.

The most prevalent synthetic pathway involves a two-step sequence:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The formation of the 1,2,3-triazole ring by reacting 4-bromophenyl azide with propargyl alcohol.

-

Oxidation: The subsequent oxidation of the resulting (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol to the target aldehyde.

This guide is structured to address issues that may arise in each of these stages, as well as in the preparation of the starting materials and the final purification.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios that you might encounter during your experiments.

Part 1: Synthesis of 4-Bromophenyl Azide

Question: My yield of 4-bromophenyl azide is low, or the product seems impure. What could be the issue?